molecular formula C8H10N2O3 B3096399 2-Isopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid CAS No. 1281291-37-9

2-Isopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Cat. No. B3096399
CAS RN: 1281291-37-9
M. Wt: 182.18 g/mol
InChI Key: YOOAASFJFVYFMH-UHFFFAOYSA-N
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Description

“2-Isopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid” is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 . It is also known as 4-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(1-methylethyl)-6-oxo .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O3/c1-4(2)14-8-9-5(7(12)13)3-6(11)10-8/h3-4H,1-2H3,(H,12,13)(H,9,10,11) .

Scientific Research Applications

Biological Activities and Chemical Properties

  • Biological Activity Spectrum : Esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which include compounds similar to 2-Isopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, demonstrate a broad spectrum of biological activities. The dihydropyrimidine ring in these compounds adopts a screw-boat conformation and contributes to their biological properties (Mohideen et al., 2008).

Enzymatic Inhibition and Synthesis

  • Inhibition of Dihydrofolic Reductase : Some derivatives of pyrimidine-6-carboxylic acids, structurally related to the compound , have shown effects on enzymes like dihydrofolic reductase. Their structural variations significantly influence their effectiveness as enzyme inhibitors (Baker & Jordaan, 1965).

Chemical Synthesis and Reactions

  • Synthesis of Biginelli-compounds : Various reactions involving 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, similar to the compound of interest, have been explored. These include methylation, acylation, and preparation of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, indicating a wide range of chemical versatility (Kappe & Roschger, 1989).

Applications in Drug Synthesis

  • Highly Selective Synthesis : A method has been developed for the synthesis of 2-substituted-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid derivatives using a novel protected dihydroxyfumarate, showcasing the potential of these compounds in selective drug synthesis (Dreher et al., 2004).

Pharmacological Potential

  • Mimics of Dihydropyridines : Some derivatives of 2-oxo(or thioxo)-tetrahydropyrimidine-5-carboxylic acids act as potent mimics of dihydropyridines, indicating their potential use in cardiovascular therapies (Sudan et al., 1997).

Stability and Exchange Reactions

  • Stability and Exchange Reactions Studies : Investigations into the stability and exchange reactions of these compounds under physiological conditions provide insights into their potential stability and reactivity in biological systems (Batty et al., 1997).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-oxo-2-propan-2-yl-1H-pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-4(2)7-9-5(8(12)13)3-6(11)10-7/h3-4H,1-2H3,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOAASFJFVYFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681460
Record name 6-Oxo-2-(propan-2-yl)-3,6-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

CAS RN

1281291-37-9
Record name 6-Oxo-2-(propan-2-yl)-3,6-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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